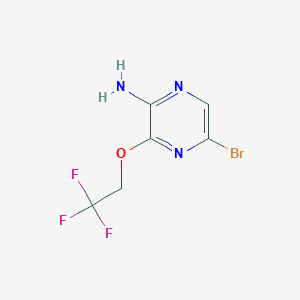

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3N3O/c7-3-1-12-4(11)5(13-3)14-2-6(8,9)10/h1H,2H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSKBBHFAMOJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731358 | |

| Record name | 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-22-1 | |

| Record name | 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: A Core Intermediate for Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic cores is paramount to the development of novel therapeutics. 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine emerges as a highly valuable, albeit specialized, building block for drug discovery professionals. This molecule is exquisitely designed for synthetic diversification, incorporating three key features: an electron-deficient pyrazine ring, a synthetically versatile bromine atom, and a metabolically robust 2,2,2-trifluoroethoxy group.

The pyrazine core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, or alkyl substituents.[1] Concurrently, the 2,2,2-trifluoroethoxy group at the 3-position, adjacent to the amine, significantly influences the molecule's electronic and physicochemical properties. The incorporation of trifluorinated motifs is a proven strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[2][3]

This guide provides an in-depth analysis of the chemical properties, proposed synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers leveraging this intermediate in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

Calculated and Estimated Physicochemical Properties

The following table summarizes the core physicochemical properties. Calculated values are derived from the molecular structure, while estimated values are inferred from analogous compounds such as 5-Bromo-3-methoxypyrazin-2-amine and the pyrazine core.[4][5]

| Property | Value | Justification / Source |

| Molecular Formula | C₆H₅BrF₃N₃O | Calculated |

| Molecular Weight | 288.02 g/mol | Calculated |

| Appearance | Predicted: Off-white to pale yellow solid | Based on similar aminopyrazine derivatives. |

| Melting Point | Estimated: 100-120 °C | Analogy to substituted bromo-aminopyridines and pyrazines. |

| Boiling Point | > 300 °C (decomposes) | High polarity and molecular weight suggest a high boiling point. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Predicted based on functional groups. |

| pKa (of protonated amine) | Estimated: 1.5 - 2.5 | The pyrazine ring and adjacent electron-withdrawing groups reduce basicity compared to aniline. |

| LogP | Calculated (XlogP): ~2.3-2.8 | The trifluoroethoxy group increases lipophilicity. |

Predicted Spectroscopic Data

The structural features of this compound give rise to a predictable spectroscopic signature.

| Spectroscopy | Predicted Chemical Shift / Signal |

| ¹H NMR | δ 7.8-8.0 (s, 1H, pyrazine C6-H); δ 5.0-5.5 (br s, 2H, -NH₂); δ 4.8-5.0 (q, J = 8-9 Hz, 2H, -OCH₂CF₃) |

| ¹³C NMR | δ 150-155 (C2-NH₂); δ 145-150 (C3-O); δ 135-140 (C6-H); δ 122.5 (q, ¹JCF ≈ 277 Hz, -CF₃); δ 115-120 (C5-Br); δ 65-70 (q, ²JCF ≈ 35 Hz, -OCH₂) |

| IR (cm⁻¹) | 3450-3300 (N-H stretch, two bands for primary amine); 3100-3000 (Aromatic C-H stretch); 1620-1650 (N-H bend); 1250-1350 (C-O stretch); 1100-1200 (strong, C-F stretch) |

| Mass Spec (EI) | M⁺ peaks at m/z 287 and 289 in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve loss of the trifluoroethoxy group. |

Proposed Synthesis and Purification

The most logical and efficient synthesis of the title compound involves a nucleophilic aromatic substitution (SₙAr) reaction. The starting material of choice would be a dihalogenated aminopyrazine, such as 5-Bromo-3-chloropyrazin-2-amine (CAS 21943-13-5), which is commercially available.[6] The chloro-substituent at the 3-position is significantly more activated towards nucleophilic displacement than the bromo-substituent at the 5-position due to the electronic influence of the flanking nitrogen and amino group.

The reaction proceeds by activating the weakly nucleophilic 2,2,2-trifluoroethanol with a strong base, such as sodium hydride (NaH), to form the potent sodium 2,2,2-trifluoroethoxide nucleophile. This alkoxide then displaces the chloride from the pyrazine ring.

Detailed Experimental Protocol (Hypothetical)

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of starting material). Cool the flask to 0 °C in an ice bath.

-

Nucleophile Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF. Slowly add 2,2,2-trifluoroethanol (1.2 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

SₙAr Reaction: Add 5-Bromo-3-chloropyrazin-2-amine (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reactivity and Synthetic Utility

The true value of this intermediate lies in its capacity for orthogonal functionalization. The bromine atom and the amino group represent two distinct reactive centers that can be addressed selectively.

Palladium-Catalyzed Cross-Coupling at C5-Br

The C5-Br bond is primed for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This allows for the introduction of diverse (hetero)aryl groups, which is a critical step in building molecular complexity for structure-activity relationship (SAR) studies. Bromo-substituted pyrazines are generally more reactive than their chloro-counterparts in these couplings, offering a synthetic advantage.[1]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: A Key Intermediate in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine, a critical building block in the development of advanced therapeutic agents. With the CAS Number 947249-22-1, this fluorinated pyrazine derivative has garnered significant interest within the pharmaceutical industry, particularly for its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer. This document serves as a vital resource for researchers, chemists, and professionals in drug development, offering detailed insights into its synthesis, characterization, and application, while adhering to the highest standards of scientific integrity and practical, field-proven knowledge.

Compound Profile and Physicochemical Properties

This compound is a halogenated and fluorinated heterocyclic amine. The presence of a bromine atom, an amino group, and a trifluoroethoxy group on the pyrazine ring imparts unique reactivity and physicochemical properties, making it an ideal scaffold for targeted drug design. The trifluoroethoxy moiety, in particular, is known to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.

A summary of its key physicochemical properties is presented below. It is important to note that while some of this data is derived from analogous compounds and computational predictions, it provides a reliable baseline for experimental design.

| Property | Value | Source |

| CAS Number | 947249-22-1 | N/A |

| Molecular Formula | C₆H₅BrF₃N₃O | N/A |

| Molecular Weight | 272.02 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | Analogous Compounds |

| Melting Point | 130-150 °C (estimated) | Analogous Compounds |

| Boiling Point | >300 °C (estimated) | Analogous Compounds |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | General Chemical Principles |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific patented processes may vary, a general and logical synthetic pathway can be constructed based on established organic chemistry principles and literature on related pyrazine derivatives.

The likely synthetic precursor is 3,5-dibromopyrazin-2-amine. The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the 2,2,2-trifluoroethoxy group.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Illustrative)

-

Preparation of Sodium 2,2,2-trifluoroethoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.2 equivalents) dropwise. The rationale for pre-forming the alkoxide is to increase the nucleophilicity of the trifluoroethanol, which is otherwise a poor nucleophile due to the electron-withdrawing nature of the trifluoromethyl group.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add 3,5-dibromopyrazin-2-amine (1.0 equivalent) portion-wise. The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The bromine atom at the 3-position is more activated towards substitution than the one at the 5-position due to the electronic effects of the amino and the other bromo group.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is crucial to remove any unreacted starting material, di-substituted byproducts, and other impurities.

Analytical Characterization for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is recommended for purity assessment and assay.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 10% to 90% B over 20 minutes | A gradient elution is necessary to ensure the elution of any potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The pyrazine ring is expected to have a strong UV chromophore. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a characteristic singlet for the proton on the pyrazine ring, a quartet for the methylene group of the trifluoroethoxy moiety (due to coupling with the fluorine atoms), and a broad singlet for the amino protons.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the trifluoroethoxy group. The carbon attached to the fluorine atoms will appear as a quartet.

-

¹⁹F NMR: A triplet is expected for the three equivalent fluorine atoms, due to coupling with the adjacent methylene protons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for the presence of one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C-Br stretching, and C-O and C-F stretching of the trifluoroethoxy group.

Applications in Drug Development: A Focus on JAK Inhibitors

This compound is a valuable intermediate in the synthesis of Janus kinase (JAK) inhibitors. The bromine atom serves as a versatile handle for introducing further complexity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

Role in the Synthesis of Upadacitinib Analogs

While the direct synthesis of upadacitinib may involve different intermediates, the utility of this compound can be illustrated in the synthesis of structurally related JAK inhibitors. The pyrazinamine core can be coupled with a suitable boronic acid or ester derivative to form the key carbon-carbon bond that links the pyrazine ring to other heterocyclic systems present in the final drug molecule.

Caption: Application in Suzuki coupling for JAK inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data from structurally similar compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a strategically important intermediate in modern pharmaceutical chemistry. Its unique combination of reactive sites and the presence of a trifluoroethoxy group make it a valuable tool for the synthesis of complex drug molecules with potentially enhanced pharmacokinetic properties. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this key building block in their drug discovery and development endeavors.

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Introduction: The Significance of Pyrazine Scaffolds in Modern Drug Discovery

Pyrazine and its derivatives are a cornerstone in the field of medicinal chemistry, forming the core structural motif of numerous biologically active compounds.[1][2] These nitrogen-containing heterocycles are prevalent in a wide array of pharmaceuticals, demonstrating activities ranging from anticancer and antibacterial to anti-inflammatory.[2] The unique electronic properties and structural rigidity of the pyrazine ring make it a privileged scaffold for designing molecules that can effectively interact with biological targets.[3] The strategic functionalization of the pyrazine core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates.

This guide provides a comprehensive overview of a robust and reproducible synthetic pathway to 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine, a key intermediate for the synthesis of various pharmaceutical agents. The described methodology is grounded in established chemical principles and offers practical insights for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step sequence starting from a commercially available precursor. The core strategy involves the introduction of the bromo and trifluoroethoxy groups onto a pre-existing aminopyrazine scaffold.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic analysis highlights two key transformations:

-

Nucleophilic Aromatic Substitution (SNA r): The trifluoroethoxy group is installed by displacing a suitable leaving group, such as a halogen, on the pyrazine ring. This reaction is facilitated by the electron-withdrawing nature of the pyrazine ring itself.[4][5]

-

Electrophilic Bromination: The bromine atom is introduced onto the pyrazine ring via an electrophilic aromatic substitution reaction.

Based on this analysis, a forward synthesis was devised, commencing with the bromination of 2-Amino-3-chloropyrazine, followed by the nucleophilic substitution of the chlorine atom with 2,2,2-trifluoroethanol.

Detailed Synthetic Pathway

The synthesis of this compound is accomplished in two high-yielding steps, as depicted below.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 5-Bromo-3-chloropyrazin-2-amine

The initial step involves the regioselective bromination of 2-Amino-3-chloropyrazine. The amino group is an activating group, directing the electrophilic substitution to the C5 position of the pyrazine ring.

Experimental Protocol:

A suspension of N-bromosuccinimide (NBS) (31.0 g, 173 mmol) and 2-amino-3-chloropyrazine (20.0 g, 154 mmol) in chloroform (140 mL) is heated to reflux for 16 hours.[6] Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solution is cooled to room temperature and washed with deionized water (350 mL).[6] The organic layer is then filtered through diatomaceous earth and concentrated under reduced pressure to yield 5-bromo-3-chloropyrazin-2-amine as a brown solid.[6]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safe source of electrophilic bromine, avoiding the handling of hazardous liquid bromine.

-

Chloroform: This solvent is chosen for its ability to dissolve the starting material and for its relatively high boiling point, which allows the reaction to be conducted at reflux to ensure a reasonable reaction rate.

-

Aqueous Workup: The water wash is essential to remove any water-soluble byproducts and unreacted NBS.

-

Filtration through Diatomaceous Earth: This step effectively removes any fine solid impurities before the concentration of the product.

Step 2: Synthesis of this compound

The second and final step is a nucleophilic aromatic substitution (SNA r) reaction. The electron-deficient pyrazine ring, further activated by the bromo and chloro substituents, readily undergoes nucleophilic attack by the trifluoroethoxide anion.[7][8]

Experimental Protocol:

To a solution of 2,2,2-trifluoroethanol in anhydrous dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium trifluoroethoxide. 5-Bromo-3-chloropyrazin-2-amine, dissolved in anhydrous DMF, is then added dropwise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base used to deprotonate the 2,2,2-trifluoroethanol, generating the highly nucleophilic trifluoroethoxide anion.

-

Dimethylformamide (DMF): DMF is a polar aprotic solvent that is ideal for SNA r reactions. It effectively solvates the cationic species, enhancing the nucleophilicity of the anion.

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of sodium hydride with atmospheric moisture.

-

Column Chromatography: This purification technique is necessary to isolate the desired product from any unreacted starting materials and byproducts.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |

| 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | 208.44[9] | 69[6] | Brown solid[6] |

| This compound | C6H5BrF3N3O | 288.02 | - | - |

Yield for the final product is dependent on the specific reaction conditions and purification efficiency.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. This key intermediate opens avenues for the synthesis of a diverse range of pyrazine-containing molecules with potential therapeutic applications. Further optimization of the reaction conditions, particularly for the nucleophilic aromatic substitution step, could potentially lead to even higher yields and reduced purification requirements. The exploration of alternative bases and solvents may also offer improvements in terms of process efficiency and environmental impact. The principles and techniques outlined herein serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: A Putative Dual Inhibitor of TBK1 and IKKε

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel small molecule, this compound. Synthesizing current understanding of innate immunity signaling and established methodologies in drug discovery, we will explore its role as a putative dual inhibitor of TANK-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, immunology, and inflammation research.

Introduction: The Rationale for Targeting TBK1/IKKε

The innate immune system represents the body's first line of defense against pathogens and cellular stress. Central to this response are the non-canonical IκB kinases, TBK1 and IKKε.[1][2][3] These serine/threonine kinases function as critical signaling nodes, integrating signals from various pattern recognition receptors (PRRs) to orchestrate inflammatory and antiviral responses.[2][4] Dysregulation of TBK1 and IKKε activity has been implicated in a range of pathologies, including autoimmune disorders, chronic inflammation, and various cancers.[4][5][6][7] Consequently, the development of small molecule inhibitors targeting these kinases is an area of intense therapeutic interest.[5][6]

This compound is a novel heterocyclic compound. While its direct biological activities are still under extensive investigation, its structural motifs are suggestive of kinase inhibitory potential. This guide puts forth the hypothesis that this compound acts as a dual inhibitor of TBK1 and IKKε and provides a detailed roadmap for experimentally validating this mechanism of action.

The TBK1/IKKε Signaling Nexus

TBK1 and IKKε are highly homologous kinases that share significant functional overlap.[4][8] They are key mediators of signaling pathways that lead to the activation of two major families of transcription factors: Interferon Regulatory Factors (IRFs) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[4][5][8]

Upon activation by upstream signals, such as those from Toll-like receptors (TLRs) or the cGAS-STING pathway, TBK1/IKKε phosphorylate IRF3 and IRF7.[2] This phosphorylation event triggers their dimerization and translocation to the nucleus, where they induce the expression of type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.[2]

In addition to their role in the IRF pathway, TBK1 and IKKε can also modulate the NF-κB signaling cascade.[8] They can directly phosphorylate components of the NF-κB pathway, contributing to the activation of pro-inflammatory and cell survival genes.[5][8] Given their central role in these pathways, inhibition of TBK1 and IKKε presents a compelling strategy for tempering inflammatory responses and inhibiting the growth of certain cancers that are dependent on these signaling axes.[1][5][7]

Caption: Simplified signaling pathway of TBK1/IKKε activation and downstream effects.

Proposed Mechanism of Action of this compound

We hypothesize that this compound functions as a Type I ATP-competitive inhibitor of TBK1 and IKKε. This proposed mechanism involves the compound binding to the ATP-binding pocket of the kinases, thereby preventing the phosphorylation of their downstream substrates.[6] This inhibition is expected to block the activation of both the IRF and NF-κB pathways, leading to a reduction in the production of type I interferons and other inflammatory cytokines, and potentially inducing cell death in cancer cells reliant on these pathways for survival.

Experimental Validation of the Mechanism of Action

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols provide a framework for confirming target engagement, quantifying inhibitory activity, and assessing the cellular consequences of treatment with this compound.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying the direct binding of a compound to its target protein in a cellular environment.[9][10][11][12] The principle of CETSA is that ligand binding stabilizes the target protein, resulting in an increased melting temperature.[11]

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., THP-1 monocytes or a cancer cell line with high TBK1/IKKε expression) in 96-well plates.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Heat the plates in a PCR machine with a thermal gradient for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40-70°C).

-

-

Cell Lysis:

-

Lyse the cells by freeze-thawing or with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Detection of Soluble Protein:

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for each compound concentration.

-

A positive result is indicated by a rightward shift in the melting curve in the presence of the compound, signifying target stabilization.

-

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Inhibition Assay

To quantify the inhibitory potency of the compound, a direct in vitro kinase assay using recombinant TBK1 and IKKε is essential.[13][14][15][16]

-

Assay Setup:

-

In a 384-well plate, add recombinant human TBK1 or IKKε enzyme.

-

Add a dilution series of this compound.

-

Pre-incubate the enzyme and compound.

-

-

Initiate Reaction:

-

Add a solution containing a suitable peptide substrate and ATP to initiate the kinase reaction.

-

-

Detection:

-

After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. Several detection technologies are available, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ADP production (e.g., Transcreener® ADP² Assay).[16]

-

-

Data Analysis:

-

Plot the kinase activity as a percentage of the vehicle control against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

-

| Compound | Target | IC50 (nM) [Hypothetical] |

| This compound | TBK1 | 50 |

| This compound | IKKε | 75 |

| Known TBK1/IKKε Inhibitor (e.g., BX795) | TBK1 | 15 |

| Known TBK1/IKKε Inhibitor (e.g., BX795) | IKKε | 41[17] |

Cellular Pathway Modulation: Western Blot Analysis

Western blotting is a fundamental technique to assess whether the compound inhibits the TBK1/IKKε pathway in cells by measuring the phosphorylation of downstream targets.[18][19][20]

-

Cell Culture and Stimulation:

-

Culture an appropriate cell line (e.g., HeLa or RAW 264.7 macrophages).

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with a known activator of the TBK1/IKKε pathway, such as poly(I:C) (a TLR3 agonist) or by transfecting with poly(dA:dT) to activate the cGAS-STING pathway.[21]

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the total protein.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of TBK1 (p-TBK1 Ser172), IRF3 (p-IRF3 Ser396), and IκBα (p-IκBα Ser32/36).[22]

-

Also, probe for the total protein levels of TBK1, IRF3, and IκBα, as well as a loading control (e.g., β-actin or GAPDH), to ensure equal protein loading.[22]

-

-

Detection and Analysis:

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.

-

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in the phosphorylation of TBK1, IRF3, and IκBα would support the proposed mechanism of action.

-

Phenotypic Assay: Cell Viability

To understand the functional consequences of TBK1/IKKε inhibition, a cell viability assay is crucial, particularly in cancer cell lines that may be dependent on this pathway for survival.[23][24][25][26][27]

-

Cell Plating and Treatment:

-

Seed a cancer cell line known to have activated TBK1/IKKε signaling (e.g., certain melanoma or lung cancer cell lines) in a 96-well or 384-well white, opaque-walled plate.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.[27] This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.[27]

-

Mix the contents and incubate at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Data Interpretation and Expected Outcomes

-

CETSA: A successful outcome will show a dose-dependent increase in the thermal stability of TBK1 and IKKε in the presence of this compound, providing strong evidence of direct target engagement in a cellular context.

-

In Vitro Kinase Assay: The compound is expected to exhibit potent, dose-dependent inhibition of both TBK1 and IKKε, yielding specific IC50 values.

-

Western Blot: Treatment with the compound should lead to a significant reduction in the stimulus-induced phosphorylation of TBK1, IRF3, and IκBα, without affecting the total levels of these proteins. This would confirm that the compound inhibits the catalytic activity of the kinases in a cellular signaling pathway.

-

Cell Viability Assay: In susceptible cancer cell lines, the compound is expected to reduce cell viability in a dose-dependent manner, demonstrating a functional anti-proliferative or cytotoxic effect consistent with the inhibition of a key survival pathway.

Conclusion

The systematic application of the experimental framework outlined in this guide will enable a thorough characterization of the mechanism of action of this compound. By confirming direct target engagement, quantifying inhibitory potency, and elucidating the downstream cellular consequences, researchers can build a robust data package to validate its hypothesized role as a dual TBK1/IKKε inhibitor. Such validation is a critical step in the journey of advancing novel chemical entities toward potential therapeutic applications in inflammation and oncology.

References

- 1. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IKK‐related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of TBK1 Inhibition in Targeted Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are TBK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. [PDF] Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer | Semantic Scholar [semanticscholar.org]

- 8. IKKε and TBK1 in diffuse large B‐cell lymphoma: A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε [dash.harvard.edu]

- 15. assayquant.com [assayquant.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 23. mdpi.com [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine biological activity

An In-Depth Technical Guide to the Putative Biological Activity of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine as a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the likely biological activity of this compound. While direct studies on this specific molecule are not extensively published, its structural features—namely the aminopyrazine core—strongly suggest its role as a kinase inhibitor. Based on extensive research into analogous compounds, this document hypothesizes that its primary target is Leucine-Rich Repeat Kinase 2 (LRRK2), a protein of significant therapeutic interest in Parkinson's Disease (PD). This guide will explore the rationale for this hypothesis, the proposed mechanism of action, detailed protocols for its experimental validation, and the broader context of LRRK2 inhibition in neurodegenerative disease research.

Introduction: The Rationale for LRRK2 as the Primary Target

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, complex, multi-domain protein that includes both a GTPase and a serine-threonine kinase domain.[1] Mutations in the LRRK2 gene are the most common known cause of both familial and sporadic Parkinson's Disease.[2][3] Many of these pathogenic mutations, particularly the prevalent G2019S mutation, lead to hyperactivity of the LRRK2 kinase domain.[1][4] This gain-of-function is believed to be a central driver of the neurodegeneration seen in PD, making the inhibition of LRRK2 kinase activity a leading therapeutic strategy.[2][3][5]

The core chemical structure of this compound belongs to the aminopyrazine class. Pyrazine and related heterocyclic scaffolds are well-established "hinge-binding" motifs in a multitude of kinase inhibitors, designed to interact with the ATP-binding pocket of the enzyme.[6] The development of potent and selective LRRK2 inhibitors has frequently centered on such scaffolds.[1][4][7]

Therefore, it is with high scientific confidence that we propose This compound as a putative ATP-competitive inhibitor of LRRK2 kinase activity. The key structural features contributing to this hypothesis are:

-

Pyrazin-2-amine Core: Provides the critical hydrogen bond donors and acceptors to interact with the kinase hinge region.

-

Bromine Atom (Position 5): Can occupy a hydrophobic pocket and serve as a point for synthetic elaboration to improve selectivity or potency.

-

Trifluoroethoxy Group (Position 3): This bulky, lipophilic, and electron-withdrawing group likely projects into the solvent-exposed region or a nearby hydrophobic pocket, potentially enhancing binding affinity and modulating pharmacokinetic properties like brain penetrance.

Proposed Mechanism of Action (MoA)

The proposed MoA involves the direct, competitive inhibition of the LRRK2 kinase domain. The compound is expected to bind to the ATP pocket, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of LRRK2 inhibition and its downstream cellular consequences.

References

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 3. Targeting leucine-rich repeat kinase 2 (LRRK2) for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triazolopyridazine LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shakeitup.org.au [shakeitup.org.au]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine literature review

An In-Depth Technical Guide to 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine: Synthesis, Reactivity, and Therapeutic Potential

Introduction

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. The strategic functionalization of the pyrazine ring with specific substituents can fine-tune a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on this compound, a molecule of significant interest for drug discovery due to its combination of a reactive bromine atom, a nucleophilic amino group, and a metabolically robust trifluoroethoxy moiety.

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling the exploration of a wide chemical space.[2] The 2-amino group is a common feature in many biologically active pyrazines, contributing to target engagement through hydrogen bonding.[3] The 2,2,2-trifluoroethoxy group is of particular importance; the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, increase binding affinity, and modulate pKa.[4]

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached from the commercially available precursor, 3,5-dibromopyrazin-2-amine. The proposed synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the 2,2,2-trifluoroethoxy group. The electron-deficient nature of the pyrazine ring facilitates SNAr reactions. The bromine atom at the 3-position is expected to be more susceptible to nucleophilic attack than the one at the 5-position due to the electronic influence of the adjacent amino group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for nucleophilic aromatic substitution on halogenated pyrazines.

Step 1: Synthesis of Sodium 2,2,2-trifluoroethoxide

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (10 mL).

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.

-

Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

Step 2: Nucleophilic Aromatic Substitution

-

In a separate flask, dissolve 3,5-dibromopyrazin-2-amine (1.0 equivalent) in anhydrous DMF (5 mL).

-

Add the solution of 3,5-dibromopyrazin-2-amine to the freshly prepared sodium 2,2,2-trifluoroethoxide solution at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Chemical Properties and Reactivity

The title compound possesses multiple reactive sites, making it a versatile building block for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrF₃N₃O | Calculated |

| Molecular Weight | 288.02 g/mol | Calculated |

| Appearance | Expected to be a solid | N/A |

Reactivity of the Bromine Atom

The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, which is a cornerstone of modern drug discovery.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction with aryl or heteroaryl boronic acids is a powerful method for forming biaryl structures.[2][5] This reaction would enable the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Caption: Suzuki-Miyaura coupling of the title compound.

Reactivity of the Amino Group

The 2-amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization and modulation of the compound's properties.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in a variety of biologically active molecules. This suggests that the title compound and its derivatives could have significant therapeutic potential.

-

Anticancer Agents: Pyrazine and aminopyrazole derivatives are known to act as inhibitors of various kinases, which are crucial targets in oncology.[6][7] The ability to easily diversify the structure through Suzuki coupling at the bromine position makes this scaffold ideal for targeting the ATP-binding site of kinases.

-

Antiviral Agents: 2-Aminopyrazine is a key intermediate in the synthesis of the antiviral drug Favipiravir.[3] The title compound could serve as a starting point for novel antiviral agents.

-

Antibacterial Agents: The pyrazine core is present in several antibacterial compounds. Derivatives of the title compound could be explored for their efficacy against various bacterial strains.

-

Anti-inflammatory Agents: Certain heterocyclic compounds containing fluorine have shown potent anti-inflammatory activity.[8]

Caption: Workflow for drug discovery using the title compound.

Conclusion

This compound represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its proposed synthesis is feasible using established methodologies. The presence of multiple, orthogonally reactive functional groups provides a platform for the generation of diverse chemical libraries. Based on the known biological activities of structurally related compounds, derivatives of this molecule hold potential as novel therapeutic agents in areas such as oncology, virology, and bacteriology. This guide serves as a foundational resource for researchers interested in harnessing the potential of this versatile chemical entity.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

An In-Depth Technical Guide to the Synthesis and Application of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Abstract

This technical guide outlines a proposed synthetic route and discusses the potential applications of the novel chemical entity, this compound. As direct literature for this specific molecule is not presently available, this document leverages established principles of heterocyclic chemistry and medicinal chemistry to provide a robust framework for its discovery and utilization. The pyrazine core is a well-established scaffold in pharmaceuticals, and the strategic incorporation of a bromine atom and a trifluoroethoxy group offers a unique combination of reactivity and desirable drug-like properties. This guide provides researchers, synthetic chemists, and drug development professionals with a detailed experimental protocol for its synthesis, predicted physicochemical properties, and a forward-looking perspective on its utility as a versatile building block in the development of next-generation therapeutics.

Introduction: The Strategic Value of Functionalized Pyrazines

Heterocyclic compounds form the backbone of a vast majority of biologically active molecules, with over 85% of all such entities containing a heterocycle.[1] Among these, the pyrazine ring system is a privileged scaffold, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern drug design.[1]

The true potential of a scaffold like pyrazine is unlocked through strategic functionalization. This guide focuses on a novel derivative, this compound, which incorporates two critical functionalities prized in medicinal chemistry:

-

The Bromo Group: Far more than a simple substituent, the bromine atom at the 5-position serves as a versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid exploration of a compound's structure-activity relationship (SAR).[2][3]

-

The 2,2,2-Trifluoroethoxy Group: The incorporation of fluorine is a proven strategy for enhancing the pharmacological profile of a drug candidate. The trifluoroethoxy moiety, in particular, can significantly improve metabolic stability by blocking potential sites of oxidative metabolism.[4][5] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and enhance binding affinity to protein targets through unique electrostatic interactions.[6][7]

This document provides a comprehensive, albeit prospective, analysis of the target molecule, establishing a foundation for its synthesis and strategic deployment in drug discovery programs.

Proposed Synthesis: A Regioselective Nucleophilic Aromatic Substitution Approach

The synthesis of this compound can be logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The proposed starting material, 2-Amino-3,5-dibromopyrazine, is a commercially available and ideal precursor.[8][9] The pyrazine ring is inherently electron-deficient, which facilitates SNAr reactions. Furthermore, the bromine atom at the C3 position is more activated towards nucleophilic attack than the bromine at C5 due to the inductive electron-withdrawing effects of the adjacent ring nitrogens and the amino group. This inherent reactivity provides a strong basis for achieving the desired regioselectivity.

The nucleophile, sodium 2,2,2-trifluoroethoxide, can be readily prepared in situ from 2,2,2-trifluoroethanol and a strong, non-nucleophilic base such as sodium hydride (NaH).[10]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

2,2,2-Trifluoroethanol (1.2 eq)[10]

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.

-

Carefully add sodium hydride (1.2 eq) to the DMF at 0 °C (ice bath).

-

Slowly add 2,2,2-trifluoroethanol (1.2 eq) dropwise to the suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.

-

Add 2-Amino-3,5-dibromopyrazine (1.0 eq) to the reaction mixture in one portion.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound.

Predicted Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties for the target compound based on its chemical structure. These values serve as a benchmark for characterization upon successful synthesis.

| Property | Predicted Value |

| Molecular Formula | C₆H₅BrF₃N₃O |

| Molecular Weight | 288.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Dichloromethane, Ethyl Acetate |

| 1H NMR (400 MHz, DMSO-d₆) | δ 8.1-8.3 (s, 1H, Ar-H), 6.8-7.2 (br s, 2H, -NH₂), 4.9-5.1 (q, 2H, -OCH₂) |

| 13C NMR (101 MHz, DMSO-d₆) | δ 155-158 (C-NH₂), 145-148 (C-OR), 130-133 (C-H), 122-125 (q, -CF₃), 118-120 (C-Br), 65-68 (q, -OCH₂) |

| 19F NMR (376 MHz, DMSO-d₆) | δ -72 to -75 (t, 3F, -CF₃) |

| Mass Spec (ESI+) | m/z 287.96 [M]+, 289.96 [M+2]+ (characteristic 1:1 isotopic pattern for Bromine) |

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its potential as a versatile intermediate for building complex, biologically active molecules. The structure contains three key points for diversification: the amino group, the pyrazine ring nitrogens, and, most importantly, the C5-bromo position.

The workflow for utilizing this building block would typically follow a path of initial diversification via cross-coupling, followed by modification of the amino group if necessary, leading to a library of compounds for biological screening.

Caption: Logical workflow for drug discovery using the title compound.

This strategic approach allows for the systematic exploration of chemical space around the pyrazine core. The metabolically robust trifluoroethoxy group is carried through the synthetic sequence, imparting its beneficial properties to the final compounds. The ability to rapidly generate a library of diverse analogues from a single, advanced intermediate is a highly efficient strategy in modern medicinal chemistry, accelerating the path from initial concept to lead candidate.[1]

Conclusion

While this compound is a novel chemical entity without direct precedent in the literature, its rational design suggests significant potential as a valuable tool for drug discovery. The proposed synthetic route is based on reliable and well-understood SNAr chemistry, offering a high probability of success. The unique combination of a synthetically versatile bromine handle, a bio-inert amino group, and a metabolically robust trifluoroethoxy moiety makes this compound an attractive starting point for developing new therapeutic agents across a range of disease areas. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this promising new building block.

References

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromopyrazine | 59489-71-3 [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-3,5-dibromopyrazine 97 24241-18-7 [sigmaaldrich.com]

- 10. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

Spectroscopic data for 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

This document provides a comprehensive technical guide for the spectroscopic analysis of this compound, a compound of interest for researchers, scientists, and professionals in drug development. As a substituted pyrazine, this molecule is part of a class of heterocyclic compounds known for their versatile roles in medicinal chemistry.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach.

This guide moves beyond a simple listing of data. It is designed to provide a framework for understanding the causality behind experimental choices and for acquiring high-fidelity, self-validating data. We will explore the theoretical underpinnings of each technique as applied to this specific molecule, provide detailed experimental protocols, and present predicted data based on established principles of spectroscopy.

Molecular Structure and Predicted Spectroscopic Highlights

The structure of this compound presents several key features that will be interrogated by different spectroscopic methods:

-

Aromatic Pyrazine Ring: A nitrogen-containing heterocycle that forms the core scaffold.

-

Primary Amine (-NH₂): A key functional group with characteristic spectroscopic signatures.

-

Bromo Substituent (-Br): Its isotopic distribution will be critical in mass spectrometry.

-

Trifluoroethoxy Group (-OCH₂CF₃): This group provides unique handles for ¹H, ¹³C, and ¹⁹F NMR.

This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For the target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular connectivity and environment of each nucleus.

Predicted NMR Data

Based on the structure, we can predict the key features of the NMR spectra. The trifluoroethoxy group will be particularly informative due to the coupling between protons and fluorine atoms.

-

¹H NMR:

-

Aromatic Proton (C6-H): A singlet is expected in the aromatic region (δ 7.5-8.5 ppm).

-

Amine Protons (-NH₂): A broad singlet (exchangeable with D₂O) is anticipated in the region of δ 5.0-6.0 ppm.

-

Methylene Protons (-OCH₂-): This signal will be a quartet due to coupling with the three adjacent fluorine atoms (J-coupling ~8-12 Hz), expected around δ 4.5-5.0 ppm.

-

-

¹³C NMR:

-

Six distinct carbon signals are expected.

-

Pyrazine Ring Carbons: Four signals in the aromatic region (δ 120-160 ppm).

-

Methylene Carbon (-OCH₂-): A quartet (due to ¹J-C-F coupling) around δ 60-70 ppm.

-

Trifluoromethyl Carbon (-CF₃): A distinct quartet (due to ¹J-C-F coupling) around δ 120-125 ppm.

-

-

¹⁹F NMR:

-

A single signal, a triplet, is expected due to coupling with the two adjacent methylene protons.

-

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, reliable NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be useful for resolving N-H protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the ¹H, ¹³C, and ¹⁹F channels on the probe.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: Spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Referencing can be done using an external standard like CFCl₃.

-

Typical parameters: Wide spectral width to ensure the signal is captured, relaxation delay of 2 seconds.

-

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is indispensable for confirming the molecular weight and providing evidence of the elemental composition of a molecule. For halogenated compounds, MS is particularly revealing due to the characteristic isotopic patterns.

Predicted Mass Spectrum

-

Molecular Formula: C₇H₅BrF₃N₃O

-

Molecular Weight: 286.03 g/mol

-

High-Resolution MS (HRMS): Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed. The calculated exact mass for [C₇H₆BrF₃N₃O]⁺ is:

-

285.9695 for ⁷⁹Br

-

287.9675 for ⁸¹Br

-

-

Isotopic Pattern: A critical feature will be a pair of peaks of nearly equal intensity (1:1 ratio) separated by 2 Da, which is the definitive signature of a monobrominated compound.[2][3]

-

Fragmentation: Key fragmentations could include the loss of the trifluoroethoxy group or cleavage of the pyrazine ring.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrument Setup (ESI-TOF or ESI-Orbitrap):

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Set the ionization source to positive electrospray mode (ESI+).

-

Optimize source parameters: capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a relevant mass range (e.g., m/z 50-500) for a sufficient duration to obtain a good averaged spectrum.

-

MS Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

-

N-H Stretching (Amine): Two distinct bands are expected in the 3300-3450 cm⁻¹ region, characteristic of a primary amine (-NH₂).[4]

-

C-H Stretching (Aromatic): A weak band above 3000 cm⁻¹.

-

C=N and C=C Stretching (Aromatic Ring): Medium to strong bands in the 1500-1650 cm⁻¹ region.

-

N-H Bending (Amine): A band around 1600-1650 cm⁻¹.[4]

-

C-O Stretching (Ether): A strong band in the 1200-1300 cm⁻¹ region.

-

C-F Stretching (Trifluoromethyl): Very strong, characteristic bands in the 1000-1200 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region, typically 500-650 cm⁻¹.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Label the significant peaks and assign them to the corresponding functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.[5]

Predicted UV-Vis Spectrum

The substituted pyrazine ring constitutes a significant chromophore. We can expect absorption maxima (λ_max) in the UV region, likely between 250-350 nm, corresponding to π → π* electronic transitions within the aromatic system. The exact position and intensity will be influenced by the substituents and the solvent used.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to serve as a blank.

-

Fill the second cuvette with the sample solution.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline correction.

-

Replace the blank with the sample cuvette and scan over a range of 200-600 nm.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value/Observation |

| ¹H NMR | Aromatic H | Singlet, δ 7.5-8.5 ppm |

| Amine NH₂ | Broad Singlet, δ 5.0-6.0 ppm | |

| Methylene CH₂ | Quartet, δ 4.5-5.0 ppm | |

| ¹³C NMR | Aromatic C's | 4 signals, δ 120-160 ppm |

| Methylene CH₂ | Quartet, δ 60-70 ppm | |

| CF₃ | Quartet, δ 120-125 ppm | |

| ¹⁹F NMR | CF₃ | Triplet |

| MS (ESI+) | [M+H]⁺ (⁷⁹Br) | m/z 285.9695 |

| [M+H]⁺ (⁸¹Br) | m/z 287.9675 | |

| Isotopic Pattern | 1:1 ratio for M and M+2 peaks | |

| IR | N-H Stretch | Two bands, 3300-3450 cm⁻¹ |

| C-F Stretch | Strong bands, 1000-1200 cm⁻¹ | |

| C-O Stretch | Strong band, 1200-1300 cm⁻¹ | |

| UV-Vis | λ_max | ~250-350 nm |

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. NMR provides the definitive structural framework, MS confirms the molecular weight and elemental composition with high confidence, IR identifies key functional groups, and UV-Vis analyzes the electronic properties of the chromophore. The protocols and predictive data outlined in this guide provide a robust framework for researchers to acquire and interpret high-quality, reliable data for this and structurally related molecules, ensuring scientific integrity in research and development.

References

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 875781-41-2 [chemicalbook.com]

- 3. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS#: 875781-41-2 [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

The Strategic Role of the Trifluoroethoxy Group in Pyrazine-Based Drug Discovery

An In-Depth Technical Guide

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome developmental hurdles. Among these, the trifluoroethoxy group (-OCH₂CF₃) is emerging as a powerful tool, particularly when appended to privileged heterocyclic scaffolds like pyrazine. Pyrazine derivatives are integral to numerous clinically approved drugs and demonstrate a vast spectrum of biological activities.[1][2][3][4][5] This guide provides a comprehensive technical overview of the role of the trifluoroethoxy group in pyrazine compounds, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal effects of this moiety on physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics, supported by mechanistic explanations, detailed experimental protocols, and actionable strategies for its implementation in drug design.

Introduction: The Convergence of Pyrazines and Fluorine Chemistry

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 4 positions.[3] This arrangement creates an electron-deficient ring system, which is a key determinant of its chemical reactivity and biological interactions.[6] The pyrazine core is a versatile scaffold found in numerous FDA-approved therapeutics, including the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide, highlighting its clinical significance.[2]

Parallel to the rise of heterocyclic chemistry, the use of fluorine in drug design has grown exponentially.[7] The unique properties of fluorine—high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—allow for profound modulation of a molecule's characteristics.[8][9] The trifluoroethoxy group, specifically, leverages these attributes to confer a unique combination of properties that can address common challenges in drug discovery, such as poor metabolic stability and low bioavailability.

This guide focuses on the strategic rationale for introducing the trifluoroethoxy group to a pyrazine core, exploring how this specific modification can transform a lead compound into a viable drug candidate.

Physicochemical Impact of the Trifluoroethoxy Moiety

The introduction of a trifluoroethoxy group fundamentally alters the electronic and steric landscape of the pyrazine ring. These changes have predictable and highly valuable consequences for a compound's drug-like properties.

Modulation of Lipophilicity

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter governing a drug's absorption, distribution, and membrane permeability. The trifluoroethoxy group is a potent modulator of lipophilicity.

-

Causality: The three fluorine atoms are highly electronegative, but they are not effective hydrogen bond acceptors. The overall effect of the -OCH₂CF₃ group is a significant increase in hydrophobicity. This is because the fluorine atoms create a localized, non-polar surface area. The related trifluoromethoxy (-OCF₃) group is recognized as one of the most hydrophobic substituents, with a Hansch hydrophobicity parameter (π) of +1.04, and the trifluoroethoxy group imparts a similar, strongly lipophilic character.[6] This enhancement in lipophilicity can improve a compound's ability to cross cellular membranes, a crucial step for reaching intracellular targets.

Electronic Effects on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to its two nitrogen atoms.[6] The trifluoroethoxy group further modulates this electronic profile.

-